molecular formula C13H14N4O3S B252035 N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide

N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide

Katalognummer B252035
Molekulargewicht: 306.34 g/mol
InChI-Schlüssel: YLDAICFBSTUQGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide, also known as PEP2CA, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of the protein tyrosine phosphatase PRL-3, which is overexpressed in many types of cancer and is associated with tumor progression and metastasis. In

Wirkmechanismus

N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide inhibits the activity of PRL-3 by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. PRL-3 is involved in the regulation of several signaling pathways that are important for cancer cell survival and metastasis, including the PI3K/AKT and MAPK/ERK pathways. By inhibiting PRL-3, N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide disrupts these pathways and leads to a decrease in cancer cell proliferation, migration, and invasion.
Biochemical and Physiological Effects
N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting the activity of PRL-3, N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to decrease the expression of several genes that are important for cancer cell survival and metastasis, including MMP-9, VEGF, and survivin. In addition, N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively characterized using various analytical techniques. In addition, N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has been shown to be effective in inhibiting the activity of PRL-3 in vitro and in vivo, making it a useful tool for studying the role of PRL-3 in cancer. However, there are also limitations to using N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide in lab experiments. It is a potent inhibitor of PRL-3, but it may also inhibit other protein tyrosine phosphatases, leading to off-target effects. In addition, N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for research on N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide. One area of interest is in developing more potent and selective inhibitors of PRL-3 that have fewer off-target effects. Another area of interest is in studying the role of PRL-3 in other diseases, such as inflammatory bowel disease and osteoporosis. In addition, further studies are needed to determine the safety and efficacy of N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide in clinical trials, and to identify potential biomarkers that can be used to predict response to N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide therapy. Overall, N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide is a promising therapeutic agent that has the potential to improve cancer treatment outcomes, and further research is needed to fully understand its mechanisms of action and clinical potential.

Synthesemethoden

N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide can be synthesized using a multistep process that involves the reaction of 2-bromo-5-nitropyrazine with ethylenediamine, followed by the addition of phenylsulfonyl chloride and sodium carbonate. The resulting product is then treated with 2-aminoacetic acid to yield N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide. The synthesis of N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has been optimized to increase yield and purity, and the compound has been extensively characterized using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has been studied extensively in the context of cancer research, where it has shown promising results as a potential therapeutic agent. PRL-3 is overexpressed in many types of cancer, including breast, colorectal, and gastric cancer, and is associated with tumor progression and metastasis. N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has been shown to inhibit the activity of PRL-3, leading to a decrease in cancer cell proliferation, migration, and invasion. In addition, N-{2-[(phenylsulfonyl)amino]ethyl}pyrazine-2-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjunct therapy for cancer treatment.

Eigenschaften

Molekularformel

C13H14N4O3S

Molekulargewicht

306.34 g/mol

IUPAC-Name

N-[2-(benzenesulfonamido)ethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C13H14N4O3S/c18-13(12-10-14-6-7-15-12)16-8-9-17-21(19,20)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2,(H,16,18)

InChI-Schlüssel

YLDAICFBSTUQGD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=NC=CN=C2

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=NC=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.